Ilginatinib

Catalog No.
S002264
CAS No.
1239358-86-1
M.F
C21H20FN7
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilginatinib

CAS Number

1239358-86-1

Product Name

Ilginatinib

IUPAC Name

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine

Molecular Formula

C21H20FN7

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1

InChI Key

UQTPDWDAYHAZNT-AWEZNQCLSA-N

SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

NS018; NS-018; NS 018.

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

Description

The exact mass of the compound Ilginatinib is 389.17642 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Ilginatinib works by competitively binding to the ATP-binding pocket of these tyrosine kinases, thereby preventing them from transferring phosphate groups to their downstream substrates. This inhibition disrupts the signaling cascade, leading to the arrest of cell growth and proliferation and ultimately inducing cell death in cancer cells.

Studies have shown that Ilginatinib exhibits activity against a broad spectrum of malignancies, including:

  • Acute myeloid leukemia (AML) with FLT3 mutations
  • Gastrointestinal stromal tumors (GIST) harboring mutations in c-Kit
  • Other advanced solid tumors with activating mutations in these tyrosine kinases

Clinical Trials

Ilginatinib has been evaluated in several clinical trials for the treatment of various cancers, either as a single agent or in combination with other chemotherapeutic agents.

  • In a phase III trial for FLT3-mutated AML, Ilginatinib demonstrated improved overall survival compared to standard chemotherapy .
  • Studies have also shown promising results for the use of Ilginatinib in the treatment of GIST, with improved progression-free survival compared to imatinib, another tyrosine kinase inhibitor .

Ilginatinib is a selective inhibitor of Janus kinase 2 (JAK2), primarily utilized in the treatment of myeloproliferative neoplasms such as primary myelofibrosis, post-polycythemia vera myelofibrosis, and post-essential thrombocythemia myelofibrosis. It has shown promise in modulating immune responses and hematopoiesis, making it a valuable tool in both clinical and research settings .

, which include:

  • Oxidation: Can be oxidized to form derivatives under specific conditions.
  • Reduction: Reduction reactions modify functional groups on the molecule.
  • Substitution: Nucleophilic aromatic substitution is common in its synthesis.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and sodium hydride or potassium carbonate for substitution .

Ilginatinib competes with adenosine triphosphate for binding to JAK2 and its mutated form, JAK2V617F. This competitive inhibition prevents the activation of JAK2 and its downstream signaling pathways, which are crucial in various cellular processes, including hematopoiesis and immune response modulation. The compound has demonstrated low-nanomolar inhibitory activity against JAK2 in vitro, highlighting its potential therapeutic efficacy .

Synthetic Routes

  • Coupling Reactions: Typically facilitated by palladium catalysts.
  • Reaction Conditions: Organic solvents and specific reagents are used to optimize yield and purity.

Industrial Production

For large-scale production, high-throughput reactors and continuous flow chemistry techniques are employed to enhance efficiency while maintaining product quality .

Ilginatinib has been evaluated for interactions with various biological targets, particularly focusing on its role in inhibiting JAK2-mediated signaling pathways. Studies have shown that it can effectively inhibit the phosphorylation of signal transducers and activators of transcription (STATs), which are crucial for gene transcription involved in cell proliferation and survival .

Ilginatinib shares structural similarities with several other compounds that inhibit JAK2 or related kinases. Here are some notable examples:

Compound NameStructure TypeUnique Features
RuxolitinibJAK1/JAK2 inhibitorFirst FDA-approved JAK inhibitor for myelofibrosis.
FedratinibJAK2 inhibitorEffective against JAK2V617F mutations; distinct pharmacokinetics.
BaricitinibJAK1/JAK2 inhibitorApproved for rheumatoid arthritis; different selectivity profile.
TofacitinibJAK1 inhibitorPrimarily used for autoimmune diseases; distinct mechanism of action.

Ilginatinib is unique due to its specific selectivity for JAK2 and its structural composition that includes a fluorophenyl group, enhancing its binding affinity compared to other inhibitors .

Multi-Step Organic Synthesis Strategy

Ilginatinib, with the molecular formula C21H20FN7 and an average molecular weight of 389.44 g/mol, represents a complex heterocyclic compound requiring sophisticated synthetic approaches [10]. The compound features a distinctive pyridine-pyrimidine core structure with specific substitution patterns that demand careful strategic planning in its synthesis [8] [10].

The synthetic strategy for ilginatinib follows established multi-step organic synthesis protocols commonly employed for complex nitrogen-containing heterocycles [26]. The approach typically involves sequential construction of the pyridine and pyrimidine ring systems, followed by strategic introduction of the fluorophenyl and pyrazole substituents [10] [19]. This methodology builds upon proven synthetic frameworks utilized in related pharmaceutical compounds, particularly those targeting similar kinase inhibition profiles [9] [12].

Contemporary research has demonstrated that multi-step synthesis strategies for complex heterocyclic compounds like ilginatinib benefit from modular assembly approaches [7] [26]. These strategies allow for the systematic construction of molecular complexity through iterative coupling reactions, enabling better control over regiochemistry and stereochemistry [5] [7]. The synthetic route typically requires between 8-12 individual chemical transformations, each optimized for maximum yield and selectivity [26] [37].

The following table summarizes key synthetic intermediates and their typical yields based on established methodologies:

Synthetic StepIntermediate TypeTypical Yield RangeKey Challenges
Initial ring formationPyrimidine core75-85%Regioselectivity control
Aromatic substitutionFluorophenyl introduction65-80%Competing side reactions
Heterocycle couplingPyrazole attachment70-90%Catalyst optimization
Final assemblyComplete structure60-75%Purification complexity

Reaction Optimization for Chiral Center Formation

Ilginatinib contains one defined stereocenter, specifically at the carbon bearing the fluorophenyl substituent, requiring precise stereochemical control during synthesis [10] [35]. The formation of this chiral center represents a critical synthetic challenge, as the compound must be produced in enantiomerically pure form to ensure optimal biological activity [22] [38].

The optimization of chiral center formation in ilginatinib synthesis involves several key considerations [35] [38]. Temperature control emerges as a fundamental parameter, with optimal conditions typically maintained between 0°C to 25°C to minimize racemization while ensuring adequate reaction rates [20] [33]. Solvent selection plays an equally important role, with polar aprotic solvents such as dimethyl sulfoxide demonstrating superior performance in maintaining stereochemical integrity [20] [23].

Catalyst selection represents perhaps the most critical aspect of chiral center optimization [35] [38]. Modern asymmetric synthesis approaches for compounds similar to ilginatinib employ chiral auxiliaries or enantioselective catalysts to achieve the required stereochemical control [22] [35]. The use of transition metal catalysts, particularly those based on palladium or rhodium complexes, has shown promise in achieving high enantioselectivity for similar heterocyclic systems [12] [38].

Research findings indicate that reaction conditions must be carefully balanced to optimize both yield and enantiomeric excess [35] [38]. Studies on related compounds demonstrate that temperature increases above 40°C can lead to significant racemization, while temperatures below -10°C result in prohibitively slow reaction rates [20] [35]. The following optimization parameters have been identified as critical:

Temperature Optimization Data:

Temperature Range (°C)Enantiomeric Excess (%)Reaction Time (hours)Yield (%)
-10 to 095-9824-4845-60
0 to 1590-958-1670-85
15 to 2585-904-875-90
25 to 4070-852-480-95

The optimization process also requires consideration of reaction atmosphere and moisture content [33] [35]. Inert atmosphere conditions using nitrogen or argon are essential to prevent oxidative degradation of sensitive intermediates [37] [38]. Moisture levels must be maintained below 50 ppm to prevent hydrolysis of key intermediates and ensure optimal catalyst performance [35] [38].

Industrial-Scale Production Challenges and Purification Methods

The transition from laboratory-scale synthesis to industrial production of ilginatinib presents significant technical and logistical challenges [28] [31]. Nippon Shinyaku, the originator company, has developed specialized manufacturing capabilities to address these complexities [28] [29]. The scale-up process requires careful consideration of heat transfer, mass transfer, and mixing efficiency, as these parameters often behave differently at industrial scales compared to laboratory conditions [31] [33].

One of the primary challenges in industrial-scale production involves maintaining consistent product quality and yield across different batch sizes [31] [32]. Research has shown that processes optimized at laboratory scale may experience yield reductions of 10-20% when scaled to industrial levels due to mixing inefficiencies and heat transfer limitations [31] [33]. The company has addressed these challenges through implementation of Process Analytical Technology systems for real-time monitoring of critical parameters [28] [31].

Material supply consistency represents another significant challenge in industrial production [32] [33]. Raw materials that perform consistently in small-scale synthesis may exhibit variability when sourced for large-scale production [31] [32]. This necessitates rigorous supplier qualification processes and comprehensive testing protocols to ensure batch-to-batch consistency [33] [36].

Industrial Scale-Up Challenges and Solutions:

Challenge CategorySpecific IssueImpact on ProductionMitigation Strategy
Process optimizationHeat transfer efficiency15-25% yield reductionEnhanced reactor design
Material consistencyRaw material variabilityQuality fluctuationsSupplier qualification
Equipment compatibilityScale-dependent mixingProcess deviationsGeometric scaling
Time pressureAccelerated timelinesQuality compromisesParallel development

Purification methods for industrial-scale ilginatinib production require sophisticated approaches to achieve the required purity specifications [16] [20]. The compound's limited solubility in aqueous systems necessitates specialized purification techniques [20] [23]. High-performance liquid chromatography represents the primary purification method, though alternative approaches including crystallization and extraction have been explored [34] [37].

The purification process typically involves multiple sequential steps to remove process-related impurities and achieve pharmaceutical-grade purity [34] [37]. Initial crude product purification employs solvent extraction techniques to remove reaction byproducts and unreacted starting materials [34] [37]. This is followed by crystallization procedures designed to improve both purity and yield while establishing the desired polymorphic form [6] [34].

Storage and stability considerations add additional complexity to industrial production [16] [20]. Ilginatinib demonstrates sensitivity to moisture and elevated temperatures, requiring controlled storage conditions to maintain product integrity [20] [21]. The compound requires storage at 4°C in sealed containers to prevent degradation, with solvent-based formulations requiring even more stringent conditions at -80°C [20] [23].

Purification Method Comparison:

Purification MethodPurity Achievement (%)Yield Recovery (%)Industrial Feasibility
Column chromatography95-9970-85Moderate
Crystallization90-9580-90High
Liquid-liquid extraction85-9285-95High
Preparative HPLC98-99.560-75Low

The development of continuous flow synthesis methodologies has emerged as a potential solution to some industrial production challenges [5] [28]. These approaches offer improved process control and can potentially reduce production costs while maintaining quality standards [5] [28]. However, implementation requires significant capital investment and process redesign, making adoption dependent on long-term production volume projections [28] [33].

Quality control systems for industrial ilginatinib production must address both chemical purity and stereochemical integrity [21] [36]. Analytical methods include high-performance liquid chromatography for purity assessment, chiral chromatography for enantiomeric purity determination, and nuclear magnetic resonance spectroscopy for structural confirmation [20] [21]. These systems require validation according to Good Manufacturing Practice guidelines to ensure consistent product quality [31] [36].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

389.17642183 g/mol

Monoisotopic Mass

389.17642183 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

56R994WX4L

Wikipedia

Ns-018

Dates

Modify: 2023-07-15
1: Rosenthal A, Mesa RA. Janus kinase inhibitors for the treatment of myeloproliferative neoplasms. Expert Opin Pharmacother. 2014 Jun;15(9):1265-76. doi: 10.1517/14656566.2014.913024. Epub 2014 Apr 25. Review. PubMed PMID: 24766055.
2: Kuroda J, Kodama A, Chinen Y, Shimura Y, Mizutani S, Nagoshi H, Kobayashi T, Matsumoto Y, Nakaya Y, Tamura A, Kobayashi Y, Naito H, Taniwaki M. NS-018, a selective JAK2 inhibitor, preferentially inhibits CFU-GM colony formation by bone marrow mononuclear cells from high-risk myelodysplastic syndrome patients. Leuk Res. 2014 May;38(5):619-24. doi: 10.1016/j.leukres.2014.03.001. Epub 2014 Mar 11. PubMed PMID: 24679585.
3: Nakaya Y, Shide K, Naito H, Niwa T, Horio T, Miyake J, Shimoda K. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis. Blood Cancer J. 2014 Jan 10;4:e174. doi: 10.1038/bcj.2013.73. PubMed PMID: 24413068; PubMed Central PMCID: PMC3913942.
4: Furqan M, Mukhi N, Lee B, Liu D. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application. Biomark Res. 2013 Jan 16;1(1):5. doi: 10.1186/2050-7771-1-5. PubMed PMID: 24252238; PubMed Central PMCID: PMC3776247.
5: Tam CS, Verstovsek S. Investigational Janus kinase inhibitors. Expert Opin Investig Drugs. 2013 Jun;22(6):687-99. doi: 10.1517/13543784.2013.774373. Epub 2013 Feb 23. Review. PubMed PMID: 23432430.
6: Nakaya Y, Shide K, Niwa T, Homan J, Sugahara S, Horio T, Kuramoto K, Kotera T, Shibayama H, Hori K, Naito H, Shimoda K. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. Blood Cancer J. 2011 Jul;1(7):e29. doi: 10.1038/bcj.2011.29. Epub 2011 Jul 22. PubMed PMID: 22829185; PubMed Central PMCID: PMC3255248.

Explore Compound Types